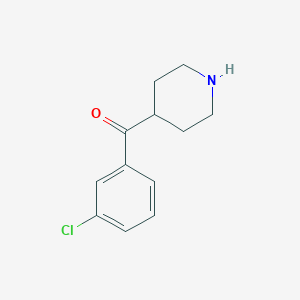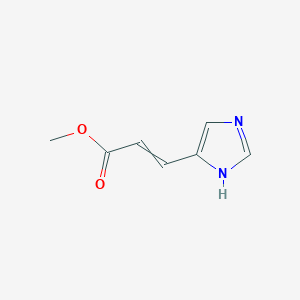
Methyl 3-(1H-imidazol-4-yl)acrylate
Übersicht
Beschreibung
Synthesis Analysis
Methyl 3-(1H-imidazol-4-yl)acrylate does not have direct references in the searched papers. However, related compounds and methods provide insight into potential synthetic approaches. For instance, the synthesis and modification of poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) through free radical and anionic polymerization indicate the versatility of imidazole-containing acrylates in polymer chemistry (Rössel et al., 2017). Additionally, the creation of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid and its derivatives showcases the reactivity of imidazole units in synthesizing complex molecules (Hattan et al., 2013).
Molecular Structure Analysis
The detailed crystal structure analysis of a similar compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, provides a framework for understanding the structural characteristics of methyl 3-(1H-imidazol-4-yl)acrylate. The compound crystallizes in the triclinic space group with specific cell parameters and intermolecular interactions, highlighting the importance of molecular geometry in determining the properties of such molecules (Wang et al., 2012).
Chemical Reactions and Properties
The synthesis and reactivity of imidazole-containing acrylates like PEImA demonstrate their potential for further chemical modifications and applications in polymer science. Such compounds can undergo methylation, ester cleavage, and zwitterion formation, showcasing their diverse chemical behavior (Rössel et al., 2017).
Physical Properties Analysis
While specific data on methyl 3-(1H-imidazol-4-yl)acrylate was not found, the study of related compounds indicates the impact of molecular structure on physical properties such as solubility and phase behavior. The structural and solubility analysis of polymers derived from imidazole-containing acrylates reveals the influence of molecular modifications on their physical characteristics (Rössel et al., 2017).
Chemical Properties Analysis
The chemical versatility of imidazole-containing acrylates is evident from their applications in synthesizing a variety of compounds, including polymers and complex molecules with diverse functionalities. This reflects the broad range of chemical properties that can be achieved through structural modifications (Hattan et al., 2013).
Wissenschaftliche Forschungsanwendungen
-
Organic & Biomolecular Chemistry
- Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
- The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
-
Pharmaceutical Research
- Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- Imidazole has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
-
Chemical Synthesis
- Imidazole compounds are used in the synthesis of other compounds .
- For example, compound 11, a potent and selective ALK5 inhibitor, exhibited good enzyme inhibitory activity (IC 50 =4.8 nM) as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level (IC 50 =17 nM) .
-
Material Science
- Imidazole compounds are also used in the preparation of (4 H )-imidazol-4-ones .
- A one-pot oxidative condensation of ketones and amidines has been reported .
- This method uses molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones, including spiroimidazol-4-ones, in good yields .
-
Metal-Organic Complexes
- Imidazole derivatives like Ozagrel (3- (4- ((1H-imidazol-1-yl)methyl)phenyl)acrylic acid) are good candidates for the construction of novel metal—organic complexes .
- These complexes show many important advantages over other organic ligands .
- For instance, it has a carboxyl group that can completely or partially deprotonate, providing rich coordination modes .
- It also contains an imidazole ring, which can completely or partially deprotonate .
- Additionally, it has an unsaturated bond (C=C) .
-
Antiviral Activities
-
Natural Product Synthesis
- Imidazol-4-ones are an important scaffold for a variety of applications, including natural products .
- Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .
- This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .
-
OLED Applications
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOENSQFURTSZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-imidazol-4-yl)acrylate | |
CAS RN |
52363-40-3 | |
| Record name | Methyl 3-(1H-imidazol-4-yl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



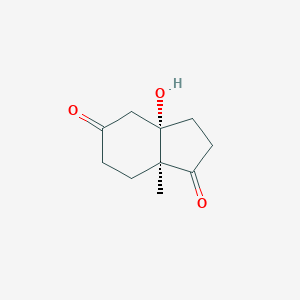
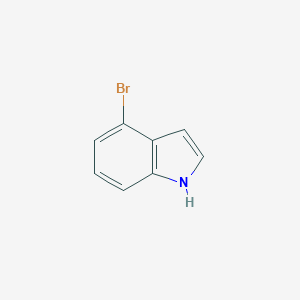
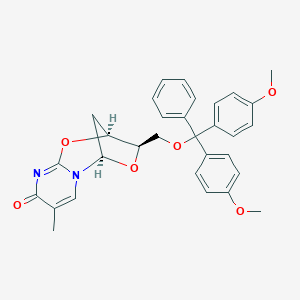
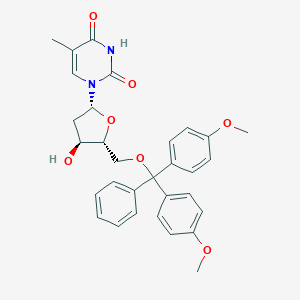
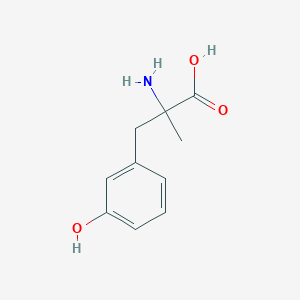
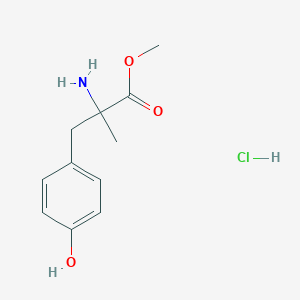
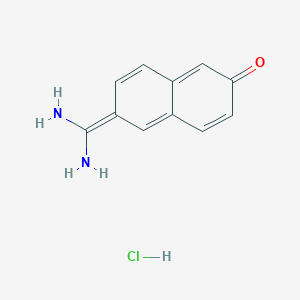
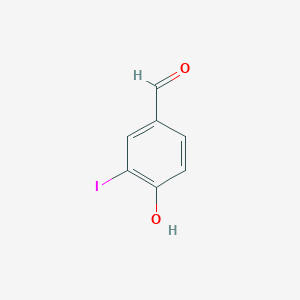

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)
![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)
